molecular formula C23H21N5O2S B2522722 N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide CAS No. 1170398-94-3

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide

Cat. No.: B2522722
CAS No.: 1170398-94-3
M. Wt: 431.51
InChI Key: BIESPAGTGKOSCK-UHFFFAOYSA-N
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Description

N-(2-(2-(Benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is a synthetic organic compound offered for research purposes. This molecule features a complex structure incorporating indole and thienopyrazole heterocyclic systems linked by a carboxamide group, a design motif of significant interest in medicinal chemistry. Compounds with similar structural features, particularly those based on an indole-carboxamide core, are actively investigated as potential inhibitors of therapeutic targets like monoamine oxidase B (MAO-B) for Parkinson's disease research . The indole moiety is a biologically relevant pharmacophore found in many molecules with central nervous system activity, and its incorporation is a common strategy in drug discovery . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and development of novel heterocyclic amides for probing biological mechanisms. The presence of the benzylamino group may offer a site for further chemical modification, allowing for structure-activity relationship (SAR) studies. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[2-(benzylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c29-21(25-10-15-6-2-1-3-7-15)12-28-22(18-13-31-14-20(18)27-28)26-23(30)17-11-24-19-9-5-4-8-16(17)19/h1-9,11,24H,10,12-14H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIESPAGTGKOSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)NC(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets primarily through the formation of hydrogen bonds. This interaction is facilitated by the carboxamide moiety present in the compound. This interaction often results in the inhibition of the target’s activity.

Result of Action

The result of the compound’s action is likely the inhibition of the activity of its target enzymes and proteins. This can lead to a variety of molecular and cellular effects, depending on the specific targets and pathways involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and inhibit their activity.

Biological Activity

N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is a synthetic compound characterized by its complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H25N5O4S2
  • Molecular Weight : 499.6 g/mol
  • CAS Number : 1105217-74-0

The compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse pharmacological properties. Its structural complexity allows for multiple interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research suggests that compounds with similar structures can inhibit specific enzymes or signal transduction pathways involved in tumor growth and proliferation.

Anticancer Activity

Recent studies have focused on the anticancer properties of thienopyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-70.045G1 phase arrest
MDA-MB-2310.16G2 phase arrest

These results indicate that the compound may effectively inhibit cell proliferation by inducing cell cycle arrest at specific phases.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against normal and cancerous cell lines. The results show a selective toxicity profile that favors cancer cells while sparing normal cells.

Cell Type CC50 (µg/mL) PIF (Photo-irritancy Factor)
BALB 3T31736Low
MCF-10A>4000Not applicable

The low PIF indicates a reduced risk of phototoxic effects, making it a safer candidate for further development.

Case Studies

  • Study on MCF-7 and MDA-MB-231 Cells :
    • Researchers synthesized several thieno[3,4-c]pyrazole derivatives and evaluated their effects on breast cancer cell lines.
    • The most potent derivative exhibited an IC50 value of 13.42 µg/mL against MCF-7 cells, demonstrating effective anti-proliferative activity.
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that these compounds could modulate apoptosis pathways, leading to increased cancer cell death.
    • The interaction with specific kinases involved in cell signaling was also noted, suggesting a multi-targeted approach to inhibiting tumor growth.

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